1,1,1-Trifluoro-3-(methylamino)propan-2-ol

Description

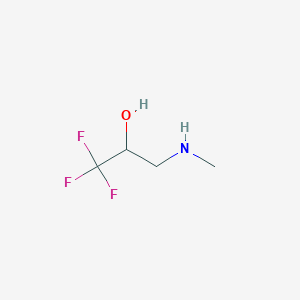

Structure

3D Structure

Properties

IUPAC Name |

1,1,1-trifluoro-3-(methylamino)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8F3NO/c1-8-2-3(9)4(5,6)7/h3,8-9H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUWNPQGEOONMLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400838-51-9 | |

| Record name | 1,1,1-trifluoro-3-(methylamino)propan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,1,1 Trifluoro 3 Methylamino Propan 2 Ol

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis of 1,1,1-Trifluoro-3-(methylamino)propan-2-ol identifies several logical bond disconnections that form the basis for practical synthetic strategies. The target molecule is a β-amino alcohol containing a trifluoromethyl group, which suggests disconnections at key functional group junctions.

Two primary disconnection strategies are considered:

C-N Bond Disconnection: This is a common and intuitive approach for amine synthesis. Breaking the bond between the nitrogen and the propyl chain leads to a 3-amino-1,1,1-trifluoropropan-2-ol (B112625) precursor and a methylating agent, or more strategically, to a 1,1,1-trifluoro-3-halopropan-2-ol or a trifluoromethylated epoxide precursor, which can then react with methylamine (B109427). This pathway leverages the nucleophilicity of methylamine.

C2-C3 Bond Disconnection: This approach breaks the carbon backbone between the alcohol and the aminomethyl group. This leads to a trifluoromethylated carbonyl compound (like 1,1,1-trifluoroacetone) and a methylamine-containing synthon.

C1-C2 Bond Disconnection: This strategy involves disconnecting the trifluoromethyl group from the alcohol carbon. This is a powerful approach that relies on nucleophilic trifluoromethylation, often using specialized reagents like trimethyl(trifluoromethyl)silane (TMSCF₃). The corresponding precursor would be an α-amino aldehyde or a related derivative.

These disconnections form the theoretical foundation for the various synthetic methods discussed in the following sections, including reductive amination, epoxide ring-opening, and reactions involving trifluoromethylating agents.

Classical Approaches for the Synthesis of β-Trifluoromethylated Alcohols

The synthesis of β-trifluoromethylated alcohols, a class to which 1,1,1-Trifluoro-3-(methylamino)propan-2-ol belongs, is often achieved through well-established chemical transformations.

Reactions Involving Trifluoromethylation Reagents (e.g., Ruppert–Prakash reagent)

A prominent method for introducing a trifluoromethyl group is through the use of nucleophilic trifluoromethylating agents. The most widely used of these is trimethyl(trifluoromethyl)silane (TMSCF₃), also known as the Ruppert-Prakash reagent. sigmaaldrich.com This reagent provides a clean and efficient way to synthesize α-trifluoromethyl alcohols. nih.gov

The general mechanism involves the addition of the trifluoromethyl anion equivalent to a carbonyl group. nih.gov For the synthesis of β-amino-α-trifluoromethyl alcohols, the reaction is typically performed on α-amino aldehydes or ketones. nih.gov A fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF) or cesium fluoride (CsF), is often required to activate the Ruppert-Prakash reagent and initiate the trifluoromethylation. sigmaaldrich.commdpi.com The initial product is a trimethylsilyl (B98337) ether, which is then hydrolyzed to yield the final alcohol. mdpi.com

This method has been successfully applied to the synthesis of various β-amino alcohol synthons and is valued for its broad applicability in creating medicinal targets. sigmaaldrich.com

Table 1: Trifluoromethylation Reaction Data

| Starting Material | Reagent | Catalyst/Initiator | Product Type | Yield (%) |

|---|---|---|---|---|

| β-keto-benzyl-O-oximes | TMSCF₃ | CsF | β-trifluoromethyl-β-hydroxy-benzyl-O-oximes | 81-95 mdpi.com |

| α-amino aldehydes | TMSCF₃ | Fluoride source | β-amino-α-trifluoromethyl alcohols | High nih.gov |

| Carbonyl Compounds | TMSCF₃ | Novel catalysts | Trifluoromethylated alcohols | Varies sigmaaldrich.com |

Ring-Opening Reactions of Fluorinated Epoxides

The ring-opening of fluorinated epoxides is a direct and regioselective route to β-substituted trifluoromethyl alcohols. The key precursor for synthesizing the target molecule via this method is (trifluoromethyl)oxirane (3,3,3-trifluoro-1,2-epoxypropane). researchgate.net

The reaction proceeds via a nucleophilic attack on one of the epoxide's carbon atoms. Due to the strong electron-withdrawing nature of the trifluoromethyl group, nucleophilic attack by amines occurs regioselectively at the less substituted carbon atom (C2), following an SN2 mechanism. beilstein-journals.orgrsc.org This reaction opens the epoxide ring to form the desired β-amino alcohol. rsc.org

Using methylamine as the nucleophile in reaction with (trifluoromethyl)oxirane would directly yield 1,1,1-Trifluoro-3-(methylamino)propan-2-ol. This method is advantageous because it can be performed under metal- and solvent-free conditions, for instance, mediated by acetic acid. rsc.org Furthermore, if an enantiomerically pure epoxide is used, this method can provide chiral trifluoromethyl carbinols without loss of optical activity. researchgate.net

Reductive Amination Strategies for Ketones and Imines

Reductive amination is a versatile and widely used method for synthesizing amines from carbonyl compounds. organic-chemistry.org For the preparation of 1,1,1-Trifluoro-3-(methylamino)propan-2-ol, the key intermediate would be 1,1,1-trifluoro-3-(methylamino)propan-2-one. The reduction of this β-amino trifluoromethyl ketone would yield the target alcohol.

The synthesis of the precursor ketone can be achieved through methods like the Dakin-West reaction, which converts an α-amino acid derivative into an α-aminoalkyl trifluoromethyl ketone. nih.govresearchgate.net

Once the ketone is formed, it can be reduced to the alcohol. Alternatively, a one-pot reductive amination can be performed starting from 1,1,1-trifluorohydroxyacetone. In this process, the ketone reacts with methylamine to form an intermediate imine or enamine, which is then reduced in situ to the final amino alcohol. Common reducing agents for this transformation include sodium borohydride, often in specialized solvents like 2,2,2-trifluoroethanol (B45653) which can accelerate the reaction, or through catalytic hydrogenation. youtube.comorganic-chemistry.org

Stereoselective and Asymmetric Synthetic Routes to Enantiopure Isomers

Achieving enantiopure forms of 1,1,1-Trifluoro-3-(methylamino)propan-2-ol requires stereoselective synthetic methods. Asymmetric synthesis often employs chiral auxiliaries to control the stereochemical outcome of a reaction.

Chiral Auxiliary Approaches (e.g., Oxazolidines)

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. nih.gov One of the most successful classes of chiral auxiliaries is the oxazolidinones, often referred to as Evans auxiliaries. wikipedia.orgsantiago-lab.com

These auxiliaries are typically prepared from readily available amino alcohols. nih.govnih.gov The oxazolidinone is acylated, and the resulting chiral imide can then undergo various diastereoselective reactions, such as alkylations or aldol (B89426) reactions. wikipedia.orgsantiago-lab.com The bulky substituent on the oxazolidinone ring creates a chiral environment that sterically hinders one face of the enolate, forcing the electrophile to approach from the less hindered face. This results in the formation of a product with high diastereoselectivity. wikipedia.org

In the context of synthesizing an enantiopure isomer of 1,1,1-Trifluoro-3-(methylamino)propan-2-ol, an oxazolidinone auxiliary could be used in several ways:

In a stereoselective aldol reaction with a trifluoromethylated aldehyde to establish the two contiguous stereocenters.

In a stereoselective alkylation to introduce one of the key fragments.

After the stereoselective bond formation, the chiral auxiliary is cleaved, typically through hydrolysis or reduction, to yield the enantiomerically enriched product, and the auxiliary can often be recovered and reused. santiago-lab.com

Table 2: Chiral Auxiliary Information

| Auxiliary Type | Common Precursors | Key Applications | Removal Method |

|---|---|---|---|

| Evans Oxazolidinones | Amino acids, Amino alcohols nih.govnih.gov | Aldol reactions, Alkylations, Diels-Alder reactions wikipedia.org | Hydrolysis, Reduction santiago-lab.com |

| trans-2-Phenylcyclohexanol | (1R,2R)- or (1S,2S)-2-Phenylcyclohexanol | Ene reactions wikipedia.org | Hydrolysis wikipedia.org |

Asymmetric Catalysis in the Preparation of Enantiopure 1,1,1-Trifluoro-3-(methylamino)propan-2-ol

Asymmetric catalysis offers a powerful tool for the synthesis of enantiomerically pure compounds, avoiding the need for resolving racemic mixtures. Various catalytic systems, including organocatalysts, metal complexes, and enzymes, have been explored for the synthesis of chiral fluorinated amino alcohols.

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a valuable strategy in asymmetric synthesis. libretexts.org L-proline, a naturally occurring amino acid, has proven to be a particularly effective and versatile catalyst for a variety of transformations, including the Mannich reaction. libretexts.orgresearchgate.net

The L-proline-catalyzed three-component Mannich reaction, involving a ketone, an aldehyde, and an amine, provides a direct route to β-amino carbonyl compounds. nih.gov This reaction can generate two adjacent stereocenters with high diastereoselectivity and enantioselectivity. libretexts.org The proposed mechanism involves the formation of an enamine from the ketone and proline, which then reacts with an imine generated in situ from the aldehyde and amine. researchgate.net The stereochemical outcome is dictated by the chiral environment provided by the proline catalyst. libretexts.org For the synthesis of 1,1,1-trifluoro-3-(methylamino)propan-2-ol, a trifluoromethyl ketone would be reacted with formaldehyde (B43269) and methylamine in the presence of L-proline. Subsequent reduction of the resulting β-amino ketone would yield the desired amino alcohol.

Key Features of L-proline Catalyzed Mannich Reactions:

Operational Simplicity: The reactions are often performed under mild conditions and are tolerant of a range of functional groups. libretexts.org

High Stereoselectivity: Excellent diastereo- and enantioselectivities can be achieved. libretexts.orgnih.gov

Atom Economy: This multi-component approach is atom-economical, as most atoms from the reactants are incorporated into the final product.

| Catalyst | Reactants | Product | Selectivity | Reference |

| L-proline | Ketone, Aldehyde, Amine | β-Amino carbonyl compound | High enantio- and diastereoselectivity | nih.gov |

| (3R, 5R)-5-methyl-3-pyrrolidinecarboxylic acid | Aldehyde, α-imino ethyl glyoxylate | anti-β-amino acid derivative | anti-selective | libretexts.org |

Transition metal catalysis is a cornerstone of modern organic synthesis, and the development of chiral ligands has enabled a wide array of enantioselective transformations. nih.gov The introduction of fluorine atoms into these ligands can significantly influence their electronic and steric properties, leading to enhanced stereocontrol. nih.gov

While specific examples of Rh-catalyzed additions for the direct synthesis of 1,1,1-trifluoro-3-(methylamino)propan-2-ol are not prevalent in the reviewed literature, the general principles of metal-catalyzed asymmetric synthesis are highly relevant. For instance, chiral Ni(II) complexes have been successfully employed in the asymmetric synthesis of various fluorinated amino acids. beilstein-journals.org These methods often involve the alkylation of a chiral nickel complex of a glycine (B1666218) or alanine (B10760859) Schiff base, followed by hydrolysis to release the desired amino acid. beilstein-journals.org This approach allows for the synthesis of fluorinated amino acids on a gram scale with high diastereomeric purity. beilstein-journals.org

The development of new fluorinated ligands and their application in metal-catalyzed reactions represents a promising avenue for the efficient and highly selective synthesis of fluorinated amino alcohols like 1,1,1-trifluoro-3-(methylamino)propan-2-ol. rsc.org

Biocatalysis, utilizing enzymes to catalyze chemical reactions, offers several advantages, including high selectivity, mild reaction conditions, and environmental compatibility. mdpi.comsemanticscholar.org Enzymes such as ketoreductases (KREDs) and transaminases (ATAs) are particularly well-suited for the synthesis of chiral alcohols and amines. mdpi.comentrechem.com

Enzymatic Reductions: Ketoreductases can catalyze the asymmetric reduction of a ketone precursor, such as 1,1,1-trifluoro-3-(methylamino)propan-2-one, to the corresponding chiral alcohol, 1,1,1-trifluoro-3-(methylamino)propan-2-ol. The stereoselectivity of the reduction is determined by the specific enzyme used. For example, the yeast Yamadazyma farinosa has been used for the stereoselective reduction of a related trifluoromethyl ketone, demonstrating the potential of this approach. elsevierpure.com

Transaminations: Amine transaminases catalyze the transfer of an amino group from a donor molecule to a ketone acceptor. mdpi.com A biocatalytic cascade could be envisioned where a suitable trifluoromethylated ketone is first converted to a chiral amine by an ATA, followed by a subsequent enzymatic or chemical step to introduce the hydroxyl group. ATAs exhibit excellent enantio- and regioselectivity and have a broad substrate scope, making them valuable tools for the synthesis of chiral amines and amino alcohols. mdpi.com

Recent Advances in Biocatalysis:

The use of immobilized enzymes can enhance stability and allow for easier catalyst recycling. semanticscholar.org

Amine dehydrogenases (AmDHs) have been shown to be effective for the synthesis of short-chain chiral amines and amino alcohols. frontiersin.org

| Enzyme Type | Transformation | Key Advantages |

| Ketoreductases (KREDs) | Asymmetric reduction of ketones to alcohols | High enantioselectivity, cofactor regeneration systems available. mdpi.com |

| Amine Transaminases (ATAs) | Asymmetric synthesis of chiral amines from ketones | Excellent enantio- and regioselectivity, broad substrate scope. mdpi.com |

| Amine Dehydrogenases (AmDHs) | Reductive amination of ketones to amines | Effective for small chiral amines and amino alcohols. frontiersin.org |

Diastereoselective Synthesis through Enolate Alkylation

The diastereoselective alkylation of enolates is a classic and powerful method for the construction of carbon-carbon bonds with stereocontrol. researchgate.net This strategy typically involves the use of a chiral auxiliary to direct the approach of an electrophile to a pre-formed enolate.

In the context of synthesizing 1,1,1-trifluoro-3-(methylamino)propan-2-ol, a potential route could involve the alkylation of an enolate derived from a chiral N-acyloxazolidinone with a trifluoromethyl-containing electrophile. Subsequent cleavage of the chiral auxiliary and functional group manipulations would lead to the target molecule. The stereochemical outcome of the alkylation is controlled by the steric hindrance imposed by the chiral auxiliary, which shields one face of the enolate.

While direct application to the specific target compound is not detailed in the provided search results, the principles of diastereoselective enolate alkylation are well-established and offer a viable, albeit potentially longer, synthetic route. researchgate.net

Novel and Sustainable Synthetic Protocols

The development of environmentally friendly and sustainable synthetic methods is a major focus of modern chemistry. Green chemistry principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. yale.edu

The synthesis of fluorinated amino alcohols can be made more sustainable by incorporating the principles of green chemistry. yale.edu

Key Green Chemistry Principles and Their Application:

Catalysis: The use of catalytic methods, such as organocatalysis, metal catalysis, and biocatalysis, is inherently greener than stoichiometric approaches as it reduces waste. yale.edu

Atom Economy: Designing reactions, like multi-component reactions, that maximize the incorporation of starting materials into the final product improves atom economy. yale.edu

Safer Solvents: Utilizing water or other environmentally benign solvents, or even performing reactions under solvent-free conditions, reduces the environmental impact. Biocatalytic reactions are often performed in aqueous media. entrechem.com

Renewable Feedstocks: While not directly addressed for this specific compound, the use of starting materials derived from renewable resources is a key goal of green chemistry. yale.edu

Energy Efficiency: Conducting reactions at ambient temperature and pressure, as is often possible with biocatalysis and some organocatalytic methods, reduces energy consumption. yale.edu

The application of these principles not only leads to more environmentally friendly processes but can also result in more efficient and cost-effective syntheses of valuable compounds like 1,1,1-trifluoro-3-(methylamino)propan-2-ol.

Flow Chemistry and Continuous Processing Methods

The application of flow chemistry to the synthesis of fluorinated organic molecules has gained considerable traction due to its potential for improved safety, scalability, and process control. chemistryviews.orgallfordrugs.com While specific literature on the continuous flow synthesis of 1,1,1-Trifluoro-3-(methylamino)propan-2-ol is limited, the principles and methodologies applied to the synthesis of related fluorinated α-amino acids and other fluorinated compounds offer valuable insights. researchgate.netnih.govdurham.ac.uk

A general strategy for the flow synthesis of such compounds involves a multi-step sequence where intermediates are generated and consumed in a continuous stream, often without isolation. chemistryviews.orgresearchgate.net A plausible flow process for a precursor to 1,1,1-Trifluoro-3-(methylamino)propan-2-ol could involve the reaction of a suitable trifluoromethylated starting material with an amine in a microreactor. The use of microreactors allows for precise control over reaction parameters such as temperature, pressure, and residence time, which is particularly advantageous for highly exothermic or fast reactions often encountered in fluorine chemistry. durham.ac.uk

For instance, a semi-continuous process has been developed for the synthesis of racemic fluorinated α-amino acids from fluorinated amines. researchgate.net This process involves a photooxidative cyanation followed by acid-mediated hydrolysis, demonstrating the feasibility of multi-step syntheses in a flow setup. researchgate.net Such a strategy could be adapted for the synthesis of the target compound, potentially starting from a trifluoromethylated epoxide and reacting it with methylamine in a heated and pressurized flow reactor to ensure miscibility and achieve high conversion rates. The inherent safety benefits of flow chemistry are especially relevant when handling reactive reagents. durham.ac.uk

Comparative Analysis of Synthetic Efficiencies and Stereoselectivities

The efficiency and stereochemical outcome are critical metrics in evaluating the viability of a synthetic route. For 1,1,1-Trifluoro-3-(methylamino)propan-2-ol, achieving high yields and excellent control over its stereochemistry are paramount for its potential applications.

Yields, Atom Economy, and E-Factor Considerations

While specific comparative data for various synthetic routes to 1,1,1-Trifluoro-3-(methylamino)propan-2-ol is not extensively documented, we can analyze a highly efficient synthesis of the closely related (R)-3-amino-1,1,1-trifluoropropan-2-ol. researchgate.net This synthesis proceeds via a modified Dakin-West reaction to form a β-amino trifluoromethylketone, which is then subjected to asymmetric reduction. researchgate.net This route is reported to be chromatography-free and suitable for large-scale production. researchgate.net

One notable synthesis of a chiral trifluoromethyl carbinol, (trifluoromethyl)oxirane, which can be a precursor to the target compound, reports a 64% yield in a one-pot asymmetric reduction and subsequent ring closure. researchgate.net The subsequent ring-opening of this epoxide with various nucleophiles, including amines, can proceed with high yields (61-88%). researchgate.net

To illustrate the concepts of atom economy and E-factor, let's consider a hypothetical synthesis of 1,1,1-Trifluoro-3-(methylamino)propan-2-ol from 1,1,1-trifluoro-2,3-epoxypropane and methylamine.

| Metric | Formula | Value for Hypothetical Synthesis |

| Atom Economy | (MW of Product / Σ MW of Reactants) x 100% | (143.11 / (112.06 + 31.06)) x 100% = 100% |

| E-Factor | (Total Mass of Waste / Mass of Product) | Assuming a 90% yield, for every 143.11g of product, 14.31g of reactants are wasted. E-Factor = 14.31 / 143.11 = 0.1 |

This table presents a simplified, ideal calculation. In practice, the E-factor would be higher due to solvent usage, by-products, and purification losses.

The ideal atom economy of this addition reaction highlights its inherent efficiency. However, the practical E-factor will be influenced by the actual yield and the waste generated during the reaction and workup, including solvents and any byproducts. sheldon.nl

Control over Diastereoselectivity and Enantioselectivity

The stereochemistry of 1,1,1-Trifluoro-3-(methylamino)propan-2-ol is crucial for its biological activity. Therefore, synthetic methods that offer high levels of diastereoselectivity and enantioselectivity are highly desirable.

The synthesis of α-trifluoromethyl amines and alcohols often employs chiral auxiliaries or catalysts to induce stereoselectivity. nih.gov For example, the reduction of a β-amino trifluoromethylketone, a precursor to the amino alcohol, can be achieved with high enantioselectivity using either asymmetric hydrogenation or enzymatic reduction. researchgate.net An efficient synthesis of (R)-3-amino-1,1,1-trifluoropropan-2-ol reported an enantiomeric excess (ee) of 96%. researchgate.net

The reduction of trifluoromethyl ketones to their corresponding alcohols often shows that the trifluoromethyl group acts as the sterically demanding group, controlling the stereochemical outcome of the reaction. researchgate.net This principle is fundamental in achieving high enantioselectivity in the synthesis of chiral trifluoromethyl carbinols.

A study on the stereoselective synthesis of 1,1,1-trifluoropropan-2-ammonium triflate, another close analog, utilized a chiral sulfinamide auxiliary. The reduction of the corresponding Z-sulfinimine with NaBH₄ or L-selectride yielded the (R)- or (S)-configured amine derivatives with diastereomeric ratios (dr) of up to 98:2. soton.ac.uk

The following table summarizes reported stereoselectivities for the synthesis of compounds analogous to 1,1,1-Trifluoro-3-(methylamino)propan-2-ol, which can be considered representative of the selectivities achievable for the target molecule.

| Precursor/Analogous Reaction | Method | Stereoselectivity | Reference |

| Asymmetric reduction of 1-bromo-3,3,3-trifluoro-2-propanone | (+)- or (-)-β-chlorodiisopinocampheylborane | 96% ee | researchgate.net |

| Reduction of a β-amino trifluoromethylketone | Asymmetric hydrogenation or enzymatic reduction | High enantioselectivity | researchgate.net |

| Reduction of a Z-sulfinimine of trifluoroacetone | NaBH₄ or L-selectride with a chiral sulfinamide auxiliary | up to 98:2 dr | soton.ac.uk |

These examples demonstrate that high levels of stereocontrol can be achieved in the synthesis of trifluoromethylated amino alcohols through catalyst- and substrate-controlled methods. The choice of reducing agent and chiral auxiliary is critical in determining the final stereochemical outcome. researchgate.netsoton.ac.uk

Chemical Reactivity and Functional Group Transformations of 1,1,1 Trifluoro 3 Methylamino Propan 2 Ol

Reactions Involving the Secondary Alcohol Functionality

The secondary alcohol in 1,1,1-trifluoro-3-(methylamino)propan-2-ol is a key site for various chemical transformations.

The oxidation of the secondary alcohol group in analogous trifluoro-amino-propanols has been shown to reduce biological activity in certain contexts, suggesting that this transformation leads to a significant change in the molecule's interaction with biological targets. While specific oxidizing agents for 1,1,1-trifluoro-3-(methylamino)propan-2-ol are not detailed in the available literature, common reagents for the oxidation of secondary alcohols to ketones, such as chromic acid (Jones reagent), pyridinium chlorochromate (PCC), or Swern oxidation conditions, could potentially be employed. The product of such an oxidation would be the corresponding ketone, 1,1,1-trifluoro-3-(methylamino)propan-2-one.

Table 1: Potential Oxidation Reactions

| Oxidizing Agent | Expected Product |

|---|---|

| Jones Reagent (CrO₃, H₂SO₄, acetone) | 1,1,1-Trifluoro-3-(methylamino)propan-2-one |

| Pyridinium Chlorochromate (PCC) | 1,1,1-Trifluoro-3-(methylamino)propan-2-one |

| Swern Oxidation (oxalyl chloride, DMSO, triethylamine) | 1,1,1-Trifluoro-3-(methylamino)propan-2-one |

The hydroxyl group of 1,1,1-trifluoro-3-(methylamino)propan-2-ol can undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form the corresponding esters. Similarly, etherification can be achieved by reacting the alcohol with alkyl halides or other alkylating agents, typically in the presence of a base. For a series of related N,N-disubstituted trifluoro-3-amino-2-propanols, it was noted that acylation or alkylation of the free hydroxyl group led to a reduction in their inhibitory potency against the cholesteryl ester transfer protein. nih.gov This highlights the importance of the free hydroxyl group for certain biological activities.

Transformations at the Methylamino Group

The secondary amine functionality of 1,1,1-trifluoro-3-(methylamino)propan-2-ol is also a site for various chemical modifications.

The methylamino group can readily undergo acylation with acyl chlorides or anhydrides to form amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions are typically carried out in the presence of a base to neutralize the hydrogen halide byproduct.

Table 2: Potential Acylation and Sulfonylation Reactions

| Reagent | Product Type |

|---|---|

| Acetyl chloride | N-acetyl derivative (amide) |

| Benzoyl chloride | N-benzoyl derivative (amide) |

| p-Toluenesulfonyl chloride | N-tosyl derivative (sulfonamide) |

| Methanesulfonyl chloride | N-mesyl derivative (sulfonamide) |

N-alkylation of the secondary amine can be achieved using alkyl halides. This reaction can lead to the formation of a tertiary amine and may proceed to form a quaternary ammonium (B1175870) salt if an excess of the alkylating agent is used. As with the hydroxyl group, alkylation of the amino group in related compounds has been shown to decrease biological activity in specific assays. nih.gov

Cyclization Reactions Leading to Heterocyclic Compounds

The bifunctional nature of 1,1,1-trifluoro-3-(methylamino)propan-2-ol, containing both an amino and a hydroxyl group, makes it an ideal precursor for the synthesis of various heterocyclic compounds. While specific examples for this exact molecule are not extensively documented, the reactivity of analogous β-amino-α-trifluoromethyl alcohols provides a clear indication of its potential in forming saturated heterocycles. These reactions typically involve the reaction of the amino and hydroxyl functionalities with a bifunctional electrophile to form five- or six-membered rings.

For instance, β-amino-α-trifluoromethyl alcohols readily undergo cyclization with reagents like formaldehyde (B43269), thionyl chloride, or dichlorophenyl phosphane to yield trifluoromethyl-substituted 1,3-oxazolidines, 1,2,3-oxathiazolidine-2-oxides, and 1,3,2-oxazaphospholidines, respectively nih.gov. Treatment with triphenylphosphine dichloride can lead to the formation of corresponding trifluoromethylated aziridines nih.gov. Furthermore, reaction with oxalyl chloride can produce 1,4-oxazine-2,3-diones nih.gov. The formation of 1,3-oxazolidin-2-ones through carbonylation with phosgene or carbonyldiimidazole is another common transformation for this class of compounds nih.gov. These transformations highlight the utility of trifluoromethylated amino alcohols as synthons for accessing complex heterocyclic scaffolds.

| Reactant | Resulting Heterocycle | Reference Reaction Type |

|---|---|---|

| Formaldehyde | 1,3-Oxazolidine | Cyclocondensation |

| Thionyl chloride | 1,2,3-Oxathiazolidine-2-oxide | Cyclization |

| Dichlorophenyl phosphane | 1,3,2-Oxazaphospholidine | Cyclization |

| Phosgene / Carbonyldiimidazole | 1,3-Oxazolidin-2-one | Carbonylation/Cyclization |

| Oxalyl chloride | 1,4-Oxazine-2,3-dione | Cyclization |

Influence of the Trifluoromethyl Group on Reactivity and Electronic Properties

The trifluoromethyl (-CF₃) group is a powerful modulator of molecular properties due to its strong electron-withdrawing nature and steric bulk. Its presence in 1,1,1-trifluoro-3-(methylamino)propan-2-ol significantly influences the reactivity of the adjacent hydroxyl and amino functional groups.

The primary influence of the -CF₃ group is its potent inductive electron-withdrawing effect (-I effect). This effect decreases the electron density on the adjacent carbon atoms. Consequently, the acidity of the neighboring hydroxyl group is increased, making it a better proton donor. Conversely, the basicity of the methylamino group is reduced due to the decreased electron density on the nitrogen atom. This modulation of acidity and basicity can have a profound impact on reaction rates and equilibrium positions. For example, the enhanced electrophilicity of the carbon bearing the hydroxyl group can facilitate nucleophilic substitution reactions at that position. The electron-withdrawing nature of the -CF₃ group can also stabilize negative charges in transition states and intermediates, thereby influencing the reaction pathways.

The carbon-fluorine bond is the strongest single bond in organic chemistry, which contributes to the high thermal and chemical stability of trifluoromethylated compounds. The C-F bonds in the -CF₃ group of 1,1,1-trifluoro-3-(methylamino)propan-2-ol are generally unreactive under standard synthetic conditions. However, the reactivity of these bonds can be influenced by the specific chemical environment. While direct cleavage of a C-F bond in a saturated trifluoromethyl group is challenging, reactions involving radical intermediates or highly reactive organometallic species can sometimes lead to defluorination or functionalization of the C-F bond. Nevertheless, for most synthetic transformations involving 1,1,1-trifluoro-3-(methylamino)propan-2-ol, the C-F bonds are considered robust and non-reactive.

Multi-Component Reactions Incorporating 1,1,1-Trifluoro-3-(methylamino)propan-2-ol

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, are highly efficient for generating molecular complexity fu-berlin.detcichemicals.com. The functional groups present in 1,1,1-trifluoro-3-(methylamino)propan-2-ol make it a suitable candidate for such reactions. Although specific MCRs involving this exact molecule are not widely reported, analogous 1,2- and 1,3-amino alcohols are known to participate in such transformations.

A relevant example is the three-component domino cyclization of ethyl trifluoropyruvate with methyl ketones and amino alcohols, which leads to the formation of trifluoromethyl-substituted tetrahydropyrrolo[2,1-b]oxazol-5-ones and tetrahydropyrrolo[2,1-b] nih.govmdpi.comoxazine-6-ones mdpi.com. In these reactions, the amino alcohol acts as a bifunctional component, participating in both imine formation and subsequent intramolecular cyclization. By analogy, 1,1,1-trifluoro-3-(methylamino)propan-2-ol could potentially be employed in similar MCRs to generate novel, complex heterocyclic structures bearing a trifluoromethyl group. The Ugi and Passerini reactions are other prominent MCRs where amino and hydroxyl functionalities are key, suggesting further avenues for the application of this compound.

| MCR Type | Potential Reactants with 1,1,1-Trifluoro-3-(methylamino)propan-2-ol | Potential Product Class |

|---|---|---|

| Ugi Reaction | Aldehyde/Ketone, Isocyanide, Carboxylic Acid | α-Acylamino Amides |

| Passerini Reaction | Aldehyde/Ketone, Isocyanide, Carboxylic Acid | α-Acyloxy Amides |

| Domino Cyclization | Ethyl trifluoropyruvate, Methyl Ketone | Bicyclic γ-lactams |

Stereochemical Outcomes and Diastereomeric Control in Reactions

The presence of a stereocenter at the C2 position (the carbon bearing the hydroxyl group) in 1,1,1-trifluoro-3-(methylamino)propan-2-ol means that its reactions can lead to the formation of diastereomers. The stereochemical outcome of these reactions is often influenced by the existing stereocenter and the steric and electronic properties of the trifluoromethyl group.

In reactions such as the reduction of the corresponding ketone, α-aminoalkyl trifluoromethyl ketone, the stereoselectivity can be controlled by the choice of reducing agent and reaction conditions, leading to either the syn or anti diastereomer of the amino alcohol nih.gov. For instance, nucleophilic trifluoromethylation of α-amino aldehydes often proceeds with diastereoselectivity, favoring the formation of the anti-isomer nih.gov.

When used as a chiral ligand or auxiliary, the trifluoromethyl group can play a crucial role in inducing asymmetry in chemical transformations. The introduction of trifluoromethyl groups into chiral ligands has been shown to improve their ability to induce asymmetry in stereoselective reactions mdpi.com. Enantiomerically pure β-amino-α-trifluoromethyl alcohols have been demonstrated to be effective ligands in the enantioselective addition of diethylzinc to benzaldehyde nih.gov. The steric bulk and electronic nature of the -CF₃ group help in creating a well-defined chiral environment around a metal center, leading to high levels of enantioselectivity in the products.

| Reaction Type | General Stereochemical Observation for Analogous Compounds | Controlling Factors |

|---|---|---|

| Nucleophilic addition to α-amino aldehydes | Often proceeds with diastereoselectivity, favoring the anti-isomer. | Nature of nucleophile, reaction conditions. |

| Reduction of α-aminoalkyl trifluoromethyl ketones | Diastereoselectivity is achievable, leading to syn or anti products. | Choice of reducing agent, substrate control. |

| Use as a chiral ligand | Can induce high enantioselectivity in asymmetric synthesis. | Steric and electronic properties of the -CF₃ group. |

Role of 1,1,1 Trifluoro 3 Methylamino Propan 2 Ol As a Synthetic Building Block and Intermediate

Precursor in the Synthesis of Complex Organic Scaffolds

As a synthetic intermediate, 1,1,1-trifluoro-3-(methylamino)propan-2-ol offers multiple reactive sites that can be selectively manipulated to construct larger, more complex molecular frameworks. The presence of both a nucleophilic amine and an alcohol group allows for a variety of cyclization and derivatization strategies.

The bifunctional nature of 1,1,1-trifluoro-3-(methylamino)propan-2-ol makes it an ideal starting material for the synthesis of nitrogen-containing heterocycles, a class of compounds prevalent in pharmaceuticals and agrochemicals. researchgate.net The vicinal (1,2-) relationship between the hydroxyl and amino groups allows for the formation of various ring systems. For instance, intramolecular cyclization or condensation reactions with appropriate reagents can lead to the formation of trifluoromethyl-substituted pyrrolidines, piperidines, and other related heterocyclic structures. researchgate.net

The general strategy involves converting the alcohol into a good leaving group, followed by an intramolecular nucleophilic attack by the nitrogen atom. Alternatively, reaction with a bifunctional electrophile can bridge the nitrogen and oxygen atoms to form a ring. The trifluoromethyl group at the α-position to the nitrogen in the resulting heterocycle can significantly influence the ring's conformation and biological activity. researchgate.net

Table 1: Potential Heterocyclic Scaffolds from 1,1,1-Trifluoro-3-(methylamino)propan-2-ol

| Target Heterocycle | Required Transformation / Reagent Type | Resulting Ring System |

|---|---|---|

| Trifluoromethyl-substituted Aziridine | Intramolecular cyclization via activation of the hydroxyl group (e.g., mesylation) followed by base-induced ring closure. | 2-(Trifluoromethyl)aziridine derivative |

| Trifluoromethyl-substituted Oxazolidine | Condensation with a ketone or aldehyde (e.g., formaldehyde (B43269) or acetone) under acidic or basic conditions. | 2,2-Disubstituted-4-(trifluoromethyl)oxazolidine |

The incorporation of fluorine into amino acids and peptides is a widely used strategy in medicinal chemistry to enhance metabolic stability, modulate acidity/basicity, and control conformation. psu.edumdpi.com 1,1,1-Trifluoro-3-(methylamino)propan-2-ol serves as a direct precursor to non-proteinogenic, fluorinated β-amino acid analogues.

The synthesis involves the oxidation of the secondary alcohol at the C-2 position to a carboxylic acid. This transformation converts the amino alcohol scaffold into a β-amino acid structure, specifically a derivative of 3-amino-4,4,4-trifluorobutanoic acid. These fluorinated β-amino acids are valuable components in the design of peptidomimetics, which are molecules that mimic the structure and function of natural peptides but with improved pharmacological properties. researchgate.net The trifluoromethyl group can impart unique folding properties and resistance to enzymatic degradation in the resulting peptide chains. psu.edunih.gov

Table 2: Transformation to a Fluorinated Amino Acid Analogue

| Starting Scaffold | Key Transformation | Resulting Analogue | Significance |

|---|

Macrocycles are large ring structures that are of significant interest in drug discovery. The functional groups present in 1,1,1-trifluoro-3-(methylamino)propan-2-ol make it a potential building block for fluorinated macrocycles. Specifically, it can be incorporated into macrolactones (macrocyclic esters) or macrolactams (macrocyclic amides). For instance, after transformation into its corresponding hydroxy acid (by protecting the amine and oxidizing the alcohol) or amino acid, it can undergo intermolecular esterification or amidation with another building block, followed by a ring-closing reaction. The inclusion of the trifluoromethyl group can influence the macrocycle's conformation and membrane permeability. While direct synthesis of macrolactones using this specific building block is not widely documented, the synthesis of macrocyclic ionic liquids from amino acid residues demonstrates the general principle of incorporating such functional units into large ring systems. mdpi.com

Application in Catalysis Research

Chiral molecules that can coordinate to metal centers are fundamental to the field of asymmetric catalysis, where the goal is to selectively produce one enantiomer of a chiral product. The structure of 1,1,1-trifluoro-3-(methylamino)propan-2-ol makes it an excellent candidate for derivatization into chiral ligands and for use as a chiral auxiliary.

Chiral β-amino alcohols are a well-established class of ligands for a variety of metal-catalyzed asymmetric reactions, including transfer hydrogenations and alkyl additions. enamine.netmdpi.com 1,1,1-Trifluoro-3-(methylamino)propan-2-ol can act as a bidentate ligand, coordinating to a metal center through its nitrogen and oxygen atoms to form a stable five-membered chelate ring.

The chiral center at C-2, influenced by the sterically and electronically distinct trifluoromethyl and methylaminomethyl groups, creates a well-defined chiral environment around the metal. This environment can effectively control the stereochemical outcome of a catalytic reaction. mdpi.com The compound can be further derivatized, for example by introducing phosphine (B1218219) moieties on the nitrogen atom, to create phosphine-amino alcohol ligands, which are highly effective in reactions like asymmetric hydrogenation. pharm.or.jp The strong electron-withdrawing nature of the CF₃ group can modulate the electronic properties of the metal center, potentially enhancing catalytic activity and selectivity. rsc.org

Table 3: Potential Catalytic Applications as a Chiral Ligand

| Catalytic Reaction | Metal Center | Role of the Ligand |

|---|---|---|

| Asymmetric Transfer Hydrogenation | Ruthenium (Ru) | Forms a chiral complex that facilitates the enantioselective reduction of ketones or imines. mdpi.com |

| Asymmetric Alkylation | Zinc (Zn), Titanium (Ti) | Creates a chiral environment for the enantioselective addition of organometallic reagents to aldehydes. |

A chiral auxiliary is a chiral compound that is temporarily attached to a substrate to direct a reaction stereoselectively, after which it is removed. tcichemicals.com Given its robust chiral nature, 1,1,1-trifluoro-3-(methylamino)propan-2-ol is a candidate for use as a chiral auxiliary or as a precursor to one.

For example, it can be used to form a chiral oxazolidinone-like structure. When this auxiliary is attached to a prochiral substrate, the trifluoromethyl group can effectively shield one face of the molecule, forcing a reagent to attack from the less hindered face. This strategy is widely used in stereoselective alkylations, aldol (B89426) reactions, and Diels-Alder reactions. The use of N-tert-butanesulfinyl imines, which are also chiral amines, in the synthesis of nitrogen-containing heterocycles highlights the power of using chiral amine-based auxiliaries to control stereochemistry. beilstein-journals.org

Development of Chemical Probes and Tools in Research

The unique physicochemical properties imparted by the trifluoromethyl (CF₃) group make 1,1,1-Trifluoro-3-(methylamino)propan-2-ol a valuable scaffold in the development of sophisticated chemical probes and research tools. Its combination of a stereocenter, a nucleophilic secondary amine, a hydrogen-bonding hydroxyl group, and a bio-inert yet highly NMR-active CF₃ group allows for its application in diverse areas of chemical biology and materials science.

Incorporation into Imaging Agents and Tags (Focus on chemical synthesis for this purpose)

The trifluoromethyl group is of significant interest for in vivo imaging applications, particularly for Positron Emission Tomography (PET) and ¹⁹F Magnetic Resonance Imaging (¹⁹F MRI). researchgate.netnih.gov The ¹⁸F isotope, a positron emitter with a convenient half-life of 109.8 minutes, is the most commonly used radionuclide for PET imaging. nih.gov Developing methods to incorporate the [¹⁸F]CF₃ group is a major goal in radiochemistry. nih.gov Furthermore, the ¹⁹F nucleus is an attractive agent for MRI because it is 100% naturally abundant, has a high gyromagnetic ratio, and there is a near-complete absence of fluorine in biological systems, resulting in background-free images. rsc.org

The compound 1,1,1-Trifluoro-3-(methylamino)propan-2-ol serves as a pre-functionalized building block that can be chemically conjugated to larger molecules, such as peptides, inhibitors, or dyes, to create targeted imaging agents. The synthesis of these agents typically leverages the reactivity of the secondary amine or the hydroxyl group.

Synthetic Routes for Conjugation:

Amide Bond Formation: The secondary amine of 1,1,1-trifluoro-3-(methylamino)propan-2-ol can be acylated by reacting it with a carboxylic acid-functionalized imaging moiety (e.g., a fluorescent dye or a chelator for a radiometal) using standard peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride).

Sulfonamide Formation: Reaction with a sulfonyl chloride-functionalized tag readily forms a stable sulfonamide linkage.

Ether Linkage: The hydroxyl group can be deprotonated with a mild base and alkylated with an imaging agent bearing a suitable leaving group (e.g., a tosylate or halide) to form an ether bond.

An efficient, chromatography-free asymmetric synthesis of the key precursor, (R)-3-amino-1,1,1-trifluoropropan-2-ol, has been developed, making chiral versions of these building blocks more accessible for research. researchgate.net The process involves a modified Dakin–West reaction followed by an asymmetric hydrogenation or enzymatic reduction of the resulting β-amino trifluoromethylketone. researchgate.net Subsequent N-methylation provides the target compound.

| Property | Relevance in Imaging | Example Application |

| ¹⁸F Isotope | Used in Positron Emission Tomography (PET) for high-sensitivity in vivo imaging. nih.gov | [¹⁸F]CF₃-labeled tracers for visualizing metabolic processes or receptor density. researchgate.netnih.gov |

| ¹⁹F Nucleus | Used in ¹⁹F Magnetic Resonance Imaging (MRI) for background-free anatomical and functional imaging. rsc.org | Dual-modality fluorescence-¹⁹F MRI agents like trifluoromethylated aza-BODIPYs. rsc.org |

| Lipophilicity | The CF₃ group can enhance metabolic stability and membrane permeability of the imaging probe. researchgate.net | Improving the pharmacokinetic properties of PET radioligands to increase target tissue uptake. nih.gov |

| Chemical Inertness | The C-F bond is extremely strong, making the CF₃ group stable to metabolic degradation, which is crucial for in vivo probes. | Maintaining the integrity of the imaging agent throughout the duration of the study. |

Use in Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry focuses on systems composed of multiple molecules held together by non-covalent forces. The incorporation of fluorine into these systems can have profound effects, often leading to more stable and highly organized architectures. nih.gov This is driven by a combination of effects including hydrogen bonding, dipole-dipole interactions, and the "fluorophobic effect," which describes the tendency of fluorinated segments to segregate from hydrocarbon environments. researchgate.net

While specific studies detailing the supramolecular behavior of 1,1,1-Trifluoro-3-(methylamino)propan-2-ol are not widely documented, its molecular structure contains all the necessary elements to be a highly effective component in designing complex assemblies.

Key Structural Features for Supramolecular Assembly:

Trifluoromethyl Group: This group is both hydrophobic and lipophobic, promoting self-assembly through fluorophobic interactions and potentially forming segregated fluorous domains within a larger structure.

Hydroxyl Group: Acts as both a hydrogen bond donor and acceptor, enabling the formation of defined, directional interactions that can guide the assembly process.

Secondary Amino Group: Functions as a hydrogen bond donor and a basic center that can be protonated to engage in charge-assisted hydrogen bonds with anionic hosts or guests.

Chirality: The inherent chirality of the molecule allows for the construction of enantiomerically pure supramolecular structures, such as helical fibers or chiral cavities for enantioselective recognition.

These features make the molecule an ideal candidate for creating structured gels, liquid crystals, or functional host-guest systems. For example, its amphiphilic nature could be exploited to form micelles or vesicles, with the fluorinated tails segregated in the core. In host-guest chemistry, the molecule could act as a chiral guest, where its specific hydrogen bonding and fluorinated moieties would allow for selective binding within the cavity of a macrocyclic host, such as a cyclodextrin (B1172386) or calixarene. mdpi.com

| Interacting Moiety | Type of Interaction | Potential Role in Assembly |

| -OH group | Hydrogen Bonding (Donor & Acceptor) | Directional control, formation of tapes, sheets, or networks. |

| -NH(CH₃) group | Hydrogen Bonding (Donor), Protonation Site | Directionality, pH-responsive assembly, ion-pairing. |

| -CF₃ group | Fluorophobic Interactions, Dipole-Dipole | Phase segregation, stabilization of aggregates, ¹⁹F NMR probe site. |

| Chiral Center | Stereospecific van der Waals contacts | Chirality transfer, formation of helical or enantiopure assemblies. |

Contributions to Methodological Advancements in Modern Organic Synthesis

The development of synthetic methodologies relies heavily on the availability of versatile and reliable building blocks. Trifluoromethyl-containing synthons are particularly valuable due to the prevalence of the CF₃ group in pharmaceuticals and agrochemicals. researchgate.net The contribution of 1,1,1-Trifluoro-3-(methylamino)propan-2-ol and its precursors to synthetic methodology lies in their status as readily accessible, chiral, and poly-functionalized fluorinated building blocks.

A significant methodological advancement is the development of an efficient, large-scale asymmetric synthesis of (R)-3-amino-1,1,1-trifluoropropan-2-ol. researchgate.net This process, which avoids costly and time-consuming chromatographic purification, makes a key chiral fluorinated intermediate available for further elaboration. researchgate.net The availability of such building blocks represents a strategic advantage over methods that attempt to install a trifluoromethyl group onto a complex molecule at a late stage, a process often plagued by harsh conditions and poor selectivity.

By providing a scaffold that already contains a stereocenter adjacent to a trifluoromethyl group, synthons like 1,1,1-Trifluoro-3-(methylamino)propan-2-ol enable chemists to:

Control Stereochemistry: The pre-defined stereocenter ensures the stereochemical integrity of the final product, which is critical for biological applications.

Introduce Multiple Functional Groups: The presence of both an amine and an alcohol allows for sequential and orthogonal chemical modifications, enabling the synthesis of a diverse library of complex molecules from a single starting scaffold. For instance, this scaffold is a precursor for synthesizing trifluoromethylated morpholines and other heterocycles that are of interest in drug discovery. researchgate.net

In essence, the existence and accessibility of 1,1,1-Trifluoro-3-(methylamino)propan-2-ol contributes to a paradigm shift in organofluorine chemistry, moving from simple "trifluoromethylation reactions" to a more sophisticated "building block approach" for the construction of complex, functional, and stereochemically defined fluorinated molecules.

Advanced Analytical Methodologies for the Characterization and Study of 1,1,1 Trifluoro 3 Methylamino Propan 2 Ol

Spectroscopic Techniques for Structural Elucidation (Focus on Methodology)

Spectroscopic methods are fundamental to the molecular characterization of 1,1,1-Trifluoro-3-(methylamino)propan-2-ol. Each technique offers a unique perspective on the molecule's structure and properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. For fluorinated compounds like 1,1,1-Trifluoro-3-(methylamino)propan-2-ol, the inclusion of ¹⁹F NMR provides critical information that complements standard ¹H and ¹³C NMR analyses. wikipedia.orgazom.com

¹H NMR Spectroscopy : Proton NMR provides information about the number and types of hydrogen atoms in the molecule. Key signals for 1,1,1-Trifluoro-3-(methylamino)propan-2-ol include those for the methyl group (CH₃), the methylene (B1212753) group (CH₂), the methine proton (CH), and the hydroxyl (OH) and amine (NH) protons. The chemical shifts and coupling patterns of these signals are influenced by the electronegative trifluoromethyl and hydroxyl groups. For instance, the methine proton adjacent to the hydroxyl and trifluoromethyl-bearing carbon will exhibit a characteristic chemical shift and coupling to neighboring protons and the fluorine atoms. In a related compound, 1,1,1-trifluoro-2-propanol (B1217171), the methyl protons appear as a doublet, and the methine proton as a quartet. chemicalbook.comdocbrown.info

¹³C NMR Spectroscopy : Carbon-13 NMR reveals the carbon framework of the molecule. Each unique carbon atom in 1,1,1-Trifluoro-3-(methylamino)propan-2-ol will produce a distinct signal. The carbon atom bonded to the three fluorine atoms (CF₃) will show a significant downfield shift and will be split into a quartet due to one-bond coupling with the fluorine nuclei. The carbons bonded to the hydroxyl and amino groups will also have characteristic chemical shifts. For example, in 1,1,1-trifluoro-2-propanol, the CF₃ carbon and the CH(OH) carbon show distinct resonances. docbrown.infochemicalbook.com

¹⁹F NMR Spectroscopy : As fluorine-19 is a 100% abundant, spin-1/2 nucleus with a high gyromagnetic ratio, ¹⁹F NMR is a highly sensitive technique. wikipedia.orgnih.gov It provides a wide chemical shift range, which is very sensitive to the local electronic environment. wikipedia.orgazom.comnih.gov For 1,1,1-Trifluoro-3-(methylamino)propan-2-ol, the three fluorine atoms of the CF₃ group are chemically equivalent and are expected to produce a single signal. The chemical shift of this signal is characteristic of a trifluoromethyl group adjacent to a chiral center. researchgate.net The coupling of the fluorine nuclei with the adjacent methine proton can also provide valuable structural information. The chemical shift range for organofluorine compounds is typically between -50 to -70 ppm for CF₃ groups. wikipedia.org

Table 1: Predicted NMR Data for 1,1,1-Trifluoro-3-(methylamino)propan-2-ol

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| CH₃-N | ¹H | ~2.4 | s |

| N-CH₂ | ¹H | ~2.8 - 3.2 | m |

| CH-OH | ¹H | ~4.0 - 4.5 | m |

| OH | ¹H | Variable | br s |

| NH | ¹H | Variable | br s |

| CH₃-N | ¹³C | ~35 | q |

| N-CH₂ | ¹³C | ~55 | t |

| CH-OH | ¹³C | ~70 (q, J(C-F) ~30 Hz) | d |

| CF₃ | ¹³C | ~125 (q, J(C-F) ~280 Hz) | q |

| CF₃ | ¹⁹F | ~ -75 to -80 | d |

Note: Predicted values are based on typical ranges for similar functional groups and may vary depending on solvent and other experimental conditions.

To unambiguously assign the NMR signals and establish the connectivity of atoms in 1,1,1-Trifluoro-3-(methylamino)propan-2-ol, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) spin-spin coupling relationships. For 1,1,1-Trifluoro-3-(methylamino)propan-2-ol, COSY would show correlations between the methine proton (CH) and the protons of the adjacent methylene group (CH₂). It would also reveal any coupling between the NH proton and the CH₂ protons, and the OH proton and the CH proton, although these can be exchange-broadened.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate directly bonded carbon and proton atoms. For instance, it would link the ¹H signal of the methyl group to the ¹³C signal of the methyl carbon, the ¹H signals of the methylene group to the ¹³C signal of the methylene carbon, and the ¹H signal of the methine group to the ¹³C signal of the methine carbon.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals longer-range (typically 2-3 bonds) correlations between carbon and proton atoms. This is crucial for piecing together the molecular structure. For example, HMBC would show correlations between the methyl protons (CH₃) and the methylene carbon (CH₂), and between the fluorine atoms (via ¹⁹F-¹H HMBC) and the methine proton (CH) and methylene protons (CH₂). It can also show correlations between the methine proton and the CF₃ carbon.

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental composition of the molecule and its fragments.

For 1,1,1-Trifluoro-3-(methylamino)propan-2-ol (C₄H₈F₃NO), the exact mass can be calculated and compared to the experimental value obtained from HRMS to confirm its molecular formula. The fragmentation pattern observed in the mass spectrum can also provide structural information. Common fragmentation pathways for amino alcohols include cleavage alpha to the nitrogen or oxygen atoms. The presence of the trifluoromethyl group will also influence the fragmentation, with the potential loss of CF₃ or related fragments.

Table 2: High-Resolution Mass Spectrometry Data for 1,1,1-Trifluoro-3-(methylamino)propan-2-ol

| Ion | Formula | Calculated Exact Mass | Observed m/z |

|---|---|---|---|

| [M+H]⁺ | C₄H₉F₃NO⁺ | 144.0631 | To be determined |

| [M-H]⁻ | C₄H₇F₃NO⁻ | 142.0485 | To be determined |

| [M-OH]⁺ | C₄H₈F₃N⁺ | 127.0603 | To be determined |

| [M-CF₃]⁺ | C₃H₈NO⁺ | 74.0600 | To be determined |

Note: Observed m/z values are hypothetical and would be determined experimentally.

Since 1,1,1-Trifluoro-3-(methylamino)propan-2-ol possesses a chiral center at the carbon bearing the hydroxyl group, chiroptical techniques are essential for determining its absolute stereochemistry.

Electronic Circular Dichroism (ECD) : ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. rsc.org The resulting spectrum, with its characteristic positive and negative Cotton effects, is a fingerprint of the molecule's three-dimensional structure. electronicsandbooks.com By comparing the experimental ECD spectrum with that predicted by quantum chemical calculations for the (R) and (S) enantiomers, the absolute configuration can be assigned. nih.gov The chromophores in 1,1,1-Trifluoro-3-(methylamino)propan-2-ol are the n → σ* transitions of the amino and hydroxyl groups.

Optical Rotatory Dispersion (ORD) : ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The shape of the ORD curve, known as a Cotton effect curve, is also characteristic of the stereochemistry of the molecule. While less commonly used now than ECD for stereochemical assignment, it can provide complementary information. For example, the (R)-enantiomer of the related 1,1,1-trifluoro-2-propanol exhibits a specific optical rotation. sigmaaldrich.com

Infrared (IR) and Raman spectroscopy are vibrational techniques that provide information about the functional groups present in a molecule and can also be used to study its conformational preferences. ru.nlnih.gov

Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. Key characteristic absorption bands for 1,1,1-Trifluoro-3-(methylamino)propan-2-ol include:

O-H stretch : A broad band typically in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl group and influenced by hydrogen bonding.

N-H stretch : A moderate band around 3300-3500 cm⁻¹ for the secondary amine.

C-H stretch : Bands in the 2800-3000 cm⁻¹ region for the methyl and methylene groups.

C-F stretch : Strong, intense bands in the 1100-1300 cm⁻¹ region, characteristic of the trifluoromethyl group. ias.ac.incdnsciencepub.com

C-O stretch : A band in the 1000-1200 cm⁻¹ region.

N-H bend : A band around 1500-1600 cm⁻¹.

Raman Spectroscopy : Raman spectroscopy is a light scattering technique that provides complementary vibrational information to IR spectroscopy. Often, vibrations that are weak in the IR spectrum are strong in the Raman spectrum, and vice versa. For example, the symmetric stretching of the CF₃ group is often a strong and polarized band in the Raman spectrum. ias.ac.in Conformational studies of amino alcohols have shown that the arrangement of the amino alcohol chain can be either folded or extended, which can be investigated through vibrational spectroscopy. nih.govfrontiersin.org

Table 3: Characteristic Vibrational Frequencies for 1,1,1-Trifluoro-3-(methylamino)propan-2-ol

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| O-H | Stretch | 3200-3600 (broad) |

| N-H | Stretch | 3300-3500 |

| C-H (sp³) | Stretch | 2850-3000 |

| C-F (CF₃) | Asymmetric Stretch | ~1180 |

| C-F (CF₃) | Symmetric Stretch | ~1100 |

| C-O | Stretch | 1000-1200 |

| N-H | Bend | 1500-1600 |

| CF₃ | Deformation | ~700 |

Note: These are general ranges and the exact positions can vary due to intra- and intermolecular interactions.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Chromatographic Methods for Purification and Purity Assessment

Chromatography is a cornerstone technique for the separation and analysis of 1,1,1-Trifluoro-3-(methylamino)propan-2-ol. Depending on the scale and objective, different chromatographic methods are employed.

Since 1,1,1-Trifluoro-3-(methylamino)propan-2-ol possesses a chiral center at the C2 position, it exists as a pair of enantiomers. Chiral chromatography is the definitive method for separating these enantiomers and determining the enantiomeric excess (e.e.) of a sample.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful method for enantiomeric resolution. The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for separating a wide range of chiral compounds, including amino alcohols. uva.es For a compound like 1,1,1-Trifluoro-3-(methylamino)propan-2-ol, a normal-phase or polar organic mode of separation would be typical. Supercritical Fluid Chromatography (SFC), which uses supercritical CO2 as the main mobile phase, is an increasingly popular alternative to HPLC for chiral separations due to its speed and reduced solvent consumption. uva.es

A typical analysis would involve dissolving the sample in an appropriate solvent and injecting it into the HPLC system equipped with a chiral column. The differential interaction between the enantiomers and the CSP allows for their separation and subsequent quantification using a detector, such as a UV detector.

Table 1: Illustrative Chiral HPLC Method for Enantiomeric Separation

| Parameter | Condition |

|---|---|

| Instrument | High-Performance Liquid Chromatography (HPLC) System |

| Column (CSP) | Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel |

| Mobile Phase | Hexane/Ethanol/Trifluoroacetic Acid (TFA) mixture |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Temperature | 25 °C |

| Expected Outcome | Baseline separation of the (R) and (S) enantiomers |

Gas Chromatography (GC): Chiral GC is another established technique for determining enantiomeric purity. gcms.cz For polar and non-volatile compounds like amino alcohols, a derivatization step is required prior to analysis. nih.govuni-tuebingen.de The hydroxyl and secondary amine groups are typically reacted with a derivatizing agent, such as trifluoroacetic anhydride (B1165640) (TFAA), to form volatile N-trifluoroacetyl esters. nih.govuni-tuebingen.de These derivatives are then separated on a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. gcms.cz The method's high resolution makes it suitable for detecting even minor amounts of one enantiomer in the presence of a large excess of the other. uni-tuebingen.de

During the synthesis of 1,1,1-Trifluoro-3-(methylamino)propan-2-ol, preparative chromatography is an indispensable tool for the isolation and purification of the final product from unreacted starting materials, reagents, and reaction byproducts. Preparative High-Performance Liquid Chromatography (Prep-HPLC) operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle significantly larger quantities of material.

Given the polar nature of the target molecule, reversed-phase preparative HPLC is a common choice for purification. In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often used to effectively separate compounds with different polarities and elute the purified 1,1,1-Trifluoro-3-(methylamino)propan-2-ol as a distinct fraction. The collected fractions are then evaporated to yield the pure compound.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. hod4.net This technique provides unambiguous proof of molecular structure, including bond lengths, bond angles, and the absolute configuration of chiral centers.

The process begins by growing a high-quality single crystal of 1,1,1-Trifluoro-3-(methylamino)propan-2-ol, which can be a challenging step. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. hod4.net The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern of spots. By analyzing the positions and intensities of these spots, a three-dimensional electron density map of the unit cell (the repeating unit of the crystal) can be calculated. hod4.net This map is then interpreted to build a model of the molecule's structure.

For 1,1,1-Trifluoro-3-(methylamino)propan-2-ol, an X-ray crystal structure would reveal:

The precise conformation of the propanol (B110389) backbone.

The orientation of the trifluoromethyl and methylamino substituents.

Intermolecular interactions in the solid state, such as hydrogen bonding involving the hydroxyl and amine groups, which dictate the crystal packing.

While the specific crystal structure of 1,1,1-Trifluoro-3-(methylamino)propan-2-ol is not found in the surveyed literature, the table below illustrates the type of crystallographic data that would be obtained from such an analysis.

Table 2: Representative Crystallographic Data Parameters

| Parameter | Description | Example Data |

|---|---|---|

| Chemical Formula | The elemental composition of the molecule. | C₄H₈F₃NO |

| Crystal System | The symmetry system of the crystal lattice. | Not Reported |

| Space Group | The specific symmetry group of the crystal. | Not Reported |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | Not Reported |

| Volume (V) | The volume of the unit cell. | Not Reported |

| Z | The number of molecules per unit cell. | Not Reported |

| R-factor (Rgt(F)) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | Not Reported |

Thermal Analysis Techniques (e.g., DSC, TGA) for Phase Behavior

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. For 1,1,1-Trifluoro-3-(methylamino)propan-2-ol, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical information about its thermal stability and phase transitions.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. libretexts.org This technique is used to detect thermal events such as melting, crystallization, and glass transitions. When analyzing 1,1,1-Trifluoro-3-(methylamino)propan-2-ol, a DSC scan would show an endothermic peak corresponding to its melting point, providing a precise value and an indication of its purity (purer compounds typically have sharper melting peaks).

Thermogravimetric Analysis (TGA): TGA measures the change in a sample's mass as it is heated over time in a controlled atmosphere (e.g., nitrogen or air). libretexts.org This analysis is used to determine the thermal stability and decomposition profile of a compound. A TGA curve for 1,1,1-Trifluoro-3-(methylamino)propan-2-ol would show a stable baseline until the onset of decomposition, at which point a significant loss of mass would be recorded. The temperature at which this mass loss begins is a key indicator of the compound's thermal stability. The presence of fluorine atoms can influence the degradation pathway. acs.orgresearchgate.net

Together, DSC and TGA provide a comprehensive thermal profile, essential for understanding the compound's stability under various temperature conditions.

Table 3: Expected Thermal Events for 1,1,1-Trifluoro-3-(methylamino)propan-2-ol

| Analytical Technique | Measured Property | Expected Event | Significance |

|---|---|---|---|

| DSC | Heat Flow | Endothermic Peak | Determination of melting point and enthalpy of fusion. |

| TGA | Mass Change | Sharp Mass Loss | Determination of the onset temperature of thermal decomposition. |

Theoretical and Computational Studies of 1,1,1 Trifluoro 3 Methylamino Propan 2 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods solve approximations of the Schrödinger equation to determine molecular energies, orbitals, and electron densities.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its favorable balance of accuracy and computational cost. d-nb.info It is extensively used to investigate the electronic properties of fluorinated compounds. For molecules like 1,1,1-trifluoro-3-(methylamino)propan-2-ol, DFT calculations can elucidate the impact of the electron-withdrawing CF3 group on the adjacent atoms. This effect decreases the nucleophilicity of the nearby amino and hydroxyl groups. mdpi.comiris-biotech.de

Table 1: Common DFT Functionals and Basis Sets for Analyzing Fluorinated Compounds

| Functional | Basis Set | Typical Application | Reference |

|---|---|---|---|

| B3LYP | 6-31G(d,p) | Geometry Optimization, NMR Chemical Shift | nih.govnih.gov |

| M06-2X | 6-311+G(2d,p) | High-Accuracy NMR Prediction, Thermochemistry | d-nb.info |

For situations demanding higher accuracy, ab initio methods, which are based on first principles without empirical parameterization, are employed. Methods like Møller–Plesset perturbation theory (MP2) and high-level composite methods such as the Gaussian-n (G3) or Complete Basis Set (CBS-QB3) theories provide benchmark-quality energy predictions. d-nb.inforesearchgate.net

While computationally intensive, these methods are invaluable for calculating precise thermodynamic properties like gas-phase energies, which can be combined with solvation models to accurately predict properties like pKa. researchgate.net For 1,1,1-trifluoro-3-(methylamino)propan-2-ol, such calculations could provide a definitive value for its proton affinity and gas-phase basicity, offering a deeper understanding of its acid-base chemistry.

Conformational Analysis and Energy Landscapes

The three-dimensional structure of a molecule dictates its function and interactions. The flexible backbone of 1,1,1-trifluoro-3-(methylamino)propan-2-ol allows it to adopt multiple conformations, the relative stabilities of which are determined by a delicate balance of intramolecular forces.

To explore the vast conformational space of flexible molecules, molecular mechanics (MM) and molecular dynamics (MD) simulations are the preferred tools. researchgate.netmdpi.com These methods use classical force fields to model atomic interactions, allowing for the simulation of molecular motion over time.

For an analogous compound, 1,1,1-trifluoro-propan-2-ol, an all-atom model was developed and parameterized to reproduce experimental data for the pure liquid. researchgate.net A similar approach for 1,1,1-trifluoro-3-(methylamino)propan-2-ol would involve developing a force field to accurately describe its bonded and non-bonded interactions. MD simulations can then be run to generate a trajectory of the molecule's movement, revealing the most populated conformational states and the energy barriers between them. mdpi.com Such simulations are also critical for studying the molecule's behavior in different solvent environments, for instance, to understand its hydration shell structure in aqueous solutions. researchgate.net

Table 2: Typical Workflow for a Molecular Dynamics Simulation

| Step | Description | Purpose |

|---|---|---|

| 1. Parameterization | An appropriate force field is selected or developed to describe the inter- and intramolecular forces. | To ensure the model accurately reflects the physics of the molecule. |

| 2. System Setup | The molecule is placed in a simulation box, often with solvent molecules (e.g., water). | To create a realistic environment for the simulation. |

| 3. Minimization | The system's energy is minimized to remove any unfavorable starting contacts or geometries. | To reach a stable, low-energy starting point. |

| 4. Equilibration | The system is simulated under controlled temperature and pressure (e.g., NVT, NPT ensembles) until properties stabilize. | To allow the system to reach thermal equilibrium. |

| 5. Production Run | A long simulation is run to collect data on the molecule's trajectory. | To sample the conformational space and calculate properties. |

| 6. Analysis | The trajectory is analyzed to determine conformational preferences, interaction energies, and dynamic properties. | To extract meaningful chemical and physical insights. |

The conformational landscape of 1,1,1-trifluoro-3-(methylamino)propan-2-ol is significantly shaped by specific intramolecular interactions.